molecular formula C15H18N2O2 B593212 Ab-chminaca metabolite M4 CAS No. 1271630-11-5

Ab-chminaca metabolite M4

Cat. No. B593212
CAS RN: 1271630-11-5
M. Wt: 258.3
InChI Key: DVXHKIOGZJHOPD-UHFFFAOYSA-N
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Description

AB-CHMINACA metabolite M4 is an expected metabolite of AB-CHMINACA . It is a major metabolite of the synthetic cannabinoid AB-CHMINACA . This compound is used in research and forensic applications .


Synthesis Analysis

AB-CHMINACA metabolite M4 is formed through the metabolic reactions of AB-CHMINACA . The presence of AB-CHMINACA and its metabolites, including M4, has been confirmed in various samples .


Molecular Structure Analysis

The molecular formula of AB-CHMINACA metabolite M4 is C15H18N2O2 . The carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA has been replaced with a carboxyl group .


Chemical Reactions Analysis

AB-CHMINACA metabolite M4 is formed through various metabolic reactions. The parent compounds and O-demethyl metabolites were highly bioaccumulated in the liver .


Physical And Chemical Properties Analysis

The physical and chemical properties of AB-CHMINACA metabolite M4 include a molecular weight of 258.32 g/mol and a molecular formula of C15H18N2O2 .

Scientific Research Applications

Toxicology

AB-CHMINACA metabolite M4: is extensively used in toxicological studies to understand the impact of synthetic cannabinoids on human health. It serves as a biomarker for the consumption of AB-CHMINACA, aiding in the identification of acute and chronic exposure in individuals .

Pharmacology

In pharmacological research, metabolite M4 helps in elucidating the metabolic pathways of AB-CHMINACA. It provides insights into the drug’s pharmacokinetics, helping researchers understand how it is metabolized and eliminated from the body .

Forensic Science

Forensic scientists utilize metabolite M4 to confirm the intake of AB-CHMINACA in legal contexts. Its presence in biological samples can be used as evidence in cases involving drug use, poisoning, or in post-mortem analyses .

Clinical Research

Clinicians and researchers use metabolite M4 to monitor patient exposure to AB-CHMINACA. It aids in clinical diagnosis and management of synthetic cannabinoid intoxication, contributing to better patient care and treatment strategies .

Drug Testing

AB-CHMINACA metabolite M4: is a crucial component in the development of drug testing assays. It is used to create reference standards for calibrators and controls in GC/MS or LC/MS methods for urine drug testing .

Therapeutic Research

While synthetic cannabinoids like AB-CHMINACA are primarily known for their recreational use, metabolite M4 can also be used in therapeutic research. It helps in exploring potential medicinal uses of cannabinoids, particularly in understanding their effects on the endocannabinoid system .

Future Directions

New synthetic cannabinoids (SCs) are emerging rapidly and continuously. Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is a potential solution .

properties

IUPAC Name

1-(cyclohexylmethyl)indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXHKIOGZJHOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342286
Record name 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1271630-11-5
Record name 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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